molecular formula C19H17N5O7 B14396555 2-Ethyl-4-methyl-6-phenylpyrimidine;2,4,6-trinitrophenol CAS No. 89966-71-2

2-Ethyl-4-methyl-6-phenylpyrimidine;2,4,6-trinitrophenol

Cat. No.: B14396555
CAS No.: 89966-71-2
M. Wt: 427.4 g/mol
InChI Key: DMQYVHKUNMJGHB-UHFFFAOYSA-N
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Description

2-Ethyl-4-methyl-6-phenylpyrimidine: and 2,4,6-trinitrophenol are two distinct chemical compounds with unique properties and applications. 2-Ethyl-4-methyl-6-phenylpyrimidine is a heterocyclic aromatic compound, while 2,4,6-trinitrophenol, commonly known as picric acid, is a nitroaromatic compound. Both compounds have significant roles in various scientific and industrial fields.

Preparation Methods

2-Ethyl-4-methyl-6-phenylpyrimidine

The synthesis of 2-Ethyl-4-methyl-6-phenylpyrimidine typically involves the reaction of appropriate aldehydes and ketones with guanidine or its derivatives under acidic or basic conditions. The reaction conditions often include refluxing in solvents such as ethanol or methanol, with catalysts like hydrochloric acid or sodium hydroxide to facilitate the cyclization process .

2,4,6-Trinitrophenol

2,4,6-Trinitrophenol is synthesized through the nitration of phenol using a mixture of concentrated sulfuric acid and nitric acid. The reaction is highly exothermic and requires careful temperature control to avoid decomposition or explosion. Industrial production methods involve the use of continuous nitration processes to ensure safety and efficiency .

Chemical Reactions Analysis

2-Ethyl-4-methyl-6-phenylpyrimidine

2,4,6-Trinitrophenol

Scientific Research Applications

2-Ethyl-4-methyl-6-phenylpyrimidine

2,4,6-Trinitrophenol

Mechanism of Action

2-Ethyl-4-methyl-6-phenylpyrimidine

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors. It can inhibit or activate these targets, leading to therapeutic effects in various diseases .

2,4,6-Trinitrophenol

The primary mechanism involves the uncoupling of oxidative phosphorylation in biological systems, leading to increased metabolic rates. It also acts as a strong acid, participating in various biochemical reactions .

Comparison with Similar Compounds

2-Ethyl-4-methyl-6-phenylpyrimidine

2,4,6-Trinitrophenol

Properties

CAS No.

89966-71-2

Molecular Formula

C19H17N5O7

Molecular Weight

427.4 g/mol

IUPAC Name

2-ethyl-4-methyl-6-phenylpyrimidine;2,4,6-trinitrophenol

InChI

InChI=1S/C13H14N2.C6H3N3O7/c1-3-13-14-10(2)9-12(15-13)11-7-5-4-6-8-11;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h4-9H,3H2,1-2H3;1-2,10H

InChI Key

DMQYVHKUNMJGHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CC(=N1)C2=CC=CC=C2)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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